
Methyl 6-chloro-5-nitropicolinate
Vue d'ensemble
Description
Methyl 6-chloro-5-nitropicolinate is a chemical compound with the molecular formula C7H5ClN2O4 . It is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular weight of this compound is 216.58 g/mol . The IUPAC name is methyl 6-chloro-5-nitropyridine-2-carboxylate . The InChI is InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3 . The Canonical SMILES is COC(=O)C1=NC(=C(C=C1)N+[O-])Cl .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known to be used as a building block in the synthesis of various pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.58 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 2 . The Exact Mass is 215.9937843 g/mol . The Monoisotopic Mass is also 215.9937843 g/mol . The Topological Polar Surface Area is 85 Ų . The Heavy Atom Count is 14 . The Formal Charge is 0 .Applications De Recherche Scientifique
Nuclear Magnetic Resonance Studies
Nuclear magnetic resonance (NMR) studies have explored the properties of heteroaromatic systems including 2-substituted picolines. These studies reveal the long-range coupling of methyl groups to ortho and para ring protons, providing insights into the structure and electronic properties of such compounds (Bell, Egan & Bauer, 1965).
Antimalarial Activity Research
Research into antimalarial activity has led to the development of compounds synthesized from substituted 1-phenyl-2-propanones. These compounds demonstrate high activity against resistant strains of malaria and hold promise for extended protection against infection (Werbel et al., 1986).
Synthesis of Quinoline Proton Sponges
Synthesis of quinoline derivatives, including those with nitro and chloro groups, has been explored for the development of new quinoline proton sponges. These compounds have potential applications in various chemical and pharmaceutical areas (Dyablo et al., 2015).
Analytical Reagents Development
Compounds like Picolinaldehyde 2-hydroxyanil and its derivatives have been synthesized and evaluated as analytical reagents. These compounds react with metal ions to form colored chelates, which can be useful in analytical chemistry (Otomo & Kodama, 1973).
Synthesis of Pyrroloquinolines
Research into the synthesis of Pyrrolo[4,3,2-de]quinolines from quinoline derivatives, including those with nitro and chloro groups, has applications in organic chemistry and the development of pharmaceutical compounds (Roberts et al., 1997).
Propriétés
IUPAC Name |
methyl 6-chloro-5-nitropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAHCGFYRJZAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-09-6 | |
| Record name | methyl 6-chloro-5-nitropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


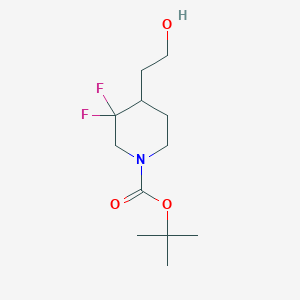
![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)
![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)

![(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol](/img/structure/B1382102.png)
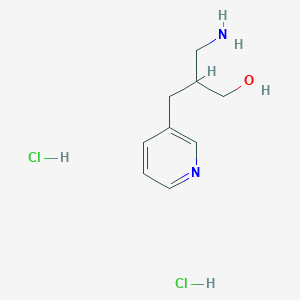
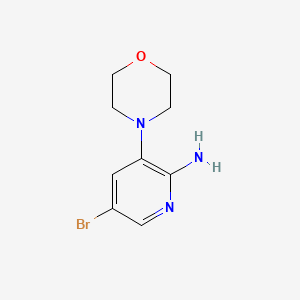

![(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B1382108.png)
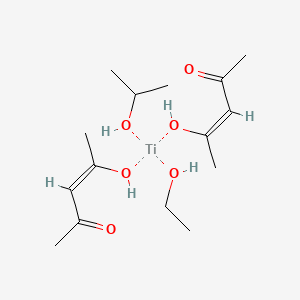

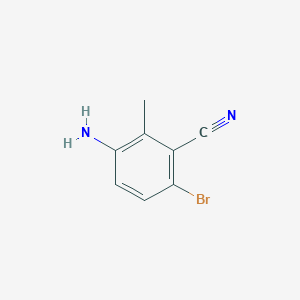

![3-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1382113.png)
